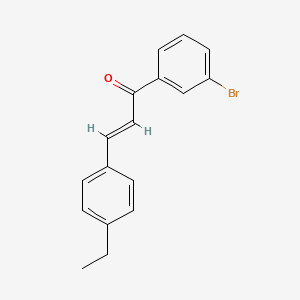

(2E)-1-(3-Bromophenyl)-3-(4-ethylphenyl)prop-2-en-1-one

Description

(2E)-1-(3-Bromophenyl)-3-(4-ethylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone with two aromatic rings (rings A and B). The substituents on ring A (3-bromophenyl) and ring B (4-ethylphenyl) distinguish it from other chalcones. Chalcones are extensively studied for their biological activities, including enzyme inhibition, antimicrobial properties, and nonlinear optical applications . This article provides a detailed comparison of this compound with structurally and functionally related chalcones, focusing on substituent effects, biological potency, and physicochemical properties.

Properties

IUPAC Name |

(E)-1-(3-bromophenyl)-3-(4-ethylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrO/c1-2-13-6-8-14(9-7-13)10-11-17(19)15-4-3-5-16(18)12-15/h3-12H,2H2,1H3/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXZYWSSRAAPJPI-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(3-Bromophenyl)-3-(4-ethylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 3-bromoacetophenone and 4-ethylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction of the α,β-unsaturated carbonyl system can yield the corresponding saturated ketone.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Saturated ketones.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

Chemical Structure:

- Molecular Formula: C17H15BrO

- IUPAC Name: (2E)-1-(3-bromophenyl)-3-(4-ethylphenyl)prop-2-en-1-one

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 3-bromoacetophenone and 4-ethylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is generally conducted in ethanol or methanol under reflux conditions, leading to the formation of the chalcone derivative.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules due to its reactivity. Its α,β-unsaturated carbonyl system allows it to participate in various chemical reactions, including nucleophilic additions and Michael additions.

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties: Studies have shown that this compound can induce apoptosis in cancer cells by disrupting microtubule assembly and increasing reactive oxygen species (ROS) levels, which leads to cell cycle arrest. For instance, it has been observed to enhance caspase activity in breast cancer cell lines such as MDA-MB-231.

- Antimicrobial Activity: The compound demonstrates significant antibacterial effects against various Gram-positive and Gram-negative bacterial strains. The presence of the bromine atom is believed to enhance its antibacterial efficacy .

- Anti-inflammatory Effects: Chalcones are known for their anti-inflammatory properties, making them candidates for therapeutic applications in inflammatory diseases.

Material Science

In material science, this compound is being explored for its potential use in developing organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique properties imparted by the bromine and ethyl groups may enhance the performance characteristics of these materials.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| (2E)-1-(3-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one | Structure | Contains a methyl group instead of an ethyl group. |

| (2E)-1-(3-Bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Structure | Features a methoxy group, influencing electronic properties. |

| (2E)-1-(3-Bromophenyl)-3-(phenyl)prop-2-en-1-one | Structure | Lacks the ethyl group, potentially affecting lipophilicity. |

The presence of both bromine and ethyl groups distinguishes this compound from its analogs, potentially enhancing its reactivity and biological activity compared to similar compounds.

Anticancer Activity

A study investigated the effects of this compound on breast cancer cell lines. At concentrations around 20 μM, the compound was found to destabilize microtubules essential for cell division and induce apoptosis through increased ROS production and caspase activation.

Antimicrobial Efficacy

In another study, the antimicrobial properties were evaluated against various bacterial strains. The results indicated that this compound effectively inhibited bacterial growth, showcasing its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The biological activity of (2E)-1-(3-Bromophenyl)-3-(4-ethylphenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets. For instance, its anticancer activity may involve the inhibition of enzymes critical for cell proliferation or the induction of apoptosis in cancer cells. The exact molecular pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Table 1: Substituent Effects on Enzyme Inhibition (IC₅₀/Ki)

Dihedral Angles and Molecular Planarity

The dihedral angle between aromatic rings impacts conjugation and bioactivity. For instance:

- In (2E)-1-(4-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, the dihedral angle is 8.49°, facilitating planar conjugation and strong C–H⋯F/Br interactions .

- Chalcones with methoxy or methyl groups (e.g., (2E)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one) exhibit dihedral angles up to 56.26°, reducing planarity .

Enzyme Inhibition

- MAO-B Inhibition : The ethyl group in P16 enhances selectivity for MAO-B, whereas nitro or methoxy groups (e.g., in P7 and P17) shift selectivity to MAO-A .

- Antifungal Activity: Substituents like 4-aminophenyl (e.g., (2E)-1-(4’-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one) show MIC = 0.07 µg/mL against Trichophyton rubrum, outperforming halogenated analogs .

Nonlinear Optical Properties

The title compound’s ethyl group may enhance third-order nonlinear susceptibility (c(3)) compared to methylsulfanyl or nitro-substituted chalcones. For example:

- FCH (a fluorinated chalcone) has c(3) = 369.294 × 10²² m² V⁻², 185× higher than (2E)-1-(3-bromophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one .

Table 2: Nonlinear Optical Susceptibility (c(3))

| Compound | c(3) (×10²² m² V⁻²) | Reference |

|---|---|---|

| FCH | 369.294 | |

| (2E)-1-(3-Bromophenyl)-3-[4-(methylsulfanyl)phenyl]... | 2.00 |

Physicochemical Properties

Crystal Packing and Hydrogen Bonding

- The 3-bromo substituent in the title compound may form C–H⋯Br interactions, similar to (2E)-1-(4-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, which forms [101]-aligned chains via C–H⋯O/F/Br bonds .

Biological Activity

(2E)-1-(3-Bromophenyl)-3-(4-ethylphenyl)prop-2-en-1-one is a synthetic organic compound classified as a chalcone , which is characterized by its structure comprising two phenyl rings linked by a three-carbon α,β-unsaturated carbonyl system. This specific compound features a bromine atom at the meta position of one phenyl ring and an ethyl group at the para position of the other ring, contributing to its unique chemical properties and biological activities.

Chemical Structure

The chemical formula for this compound is . The compound's structure can be represented as follows:

Synthesis

The synthesis typically involves the Claisen-Schmidt condensation reaction between 3-bromoacetophenone and 4-ethylbenzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in ethanol or methanol under reflux conditions, leading to the formation of the chalcone derivative.

Antimicrobial Properties

Chalcones, including this compound, are known for their antimicrobial activity . Research indicates that this compound exhibits significant inhibitory effects against various bacterial strains, making it a candidate for further drug development in antimicrobial therapies.

Anticancer Activity

The compound has shown promising results in anticancer studies. It can induce apoptosis in cancer cells through several mechanisms, including:

- Inhibition of microtubule assembly : At concentrations around 20 μM, it can destabilize microtubules, which is crucial for cancer cell division .

- Induction of apoptosis : Studies indicate that this compound enhances caspase activity and causes morphological changes indicative of apoptosis in breast cancer cell lines like MDA-MB-231 .

The biological activity is primarily attributed to its ability to interact with various molecular targets:

- Cell Cycle Disruption : The compound can disrupt the cell cycle, leading to cell cycle arrest and subsequent apoptosis.

- Reactive Oxygen Species (ROS) Generation : It has been shown to increase ROS levels within cancer cells, contributing to its cytotoxic effects .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| (2E)-1-(3-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one | Structure | Contains a methyl group instead of an ethyl group. |

| (2E)-1-(3-Bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Structure | Features a methoxy group, influencing electronic properties. |

| (2E)-1-(3-Bromophenyl)-3-(phenyl)prop-2-en-1-one | Structure | Lacks the ethyl group, potentially affecting lipophilicity. |

The presence of both bromine and ethyl groups distinguishes this compound from its analogs. This unique combination may enhance its reactivity and biological activity, potentially improving efficacy in medicinal applications compared to similar compounds .

Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of various chalcone derivatives, including this compound. The findings indicated that at concentrations as low as 10 μM, the compound could significantly inhibit growth in breast cancer cell lines while showing low toxicity towards normal cells.

Study 2: Antimicrobial Activity Assessment

Another study focused on the antimicrobial potential of chalcone derivatives. The results showed that this compound exhibited effective antibacterial activity against several strains, highlighting its potential use as an antimicrobial agent in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.